

physical and chemical properties of 1-Phenyl-2-pyrazin-2-ylethanone

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Compound of Interest

Compound Name: **1-Phenyl-2-pyrazin-2-ylethanone**

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An In-depth Technical Guide to **1-Phenyl-2-pyrazin-2-ylethanone**

Authored by: A Senior Application Scientist Foreword: Unveiling the Potential of a Unique Heterocyclic Ketone

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds and approved pharmaceuticals.^{[1][2][3]} This guide delves into the core physical and chemical properties of a specific, yet highly promising derivative: **1-Phenyl-2-pyrazin-2-ylethanone**. This molecule, characterized by a phenyl group and a pyrazinyl moiety linked by a flexible ethanone bridge, presents a unique combination of aromatic, heterocyclic, and carbonyl functionalities. Understanding its fundamental characteristics is paramount for researchers and drug development professionals seeking to leverage its potential as a versatile building block for novel therapeutic agents. This document provides a comprehensive overview, from its intrinsic properties and synthesis to its analytical characterization and potential applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

The foundational step in evaluating any chemical entity for research and development is to establish its fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

The structure of **1-Phenyl-2-pyrazin-2-ylethanone** features a planar, electron-deficient pyrazine ring, which influences the molecule's overall polarity and potential for hydrogen bonding. The phenyl group contributes to its lipophilicity, while the ketone functional group acts as a hydrogen bond acceptor and a key site for chemical transformations.

Summary of Physical Data

The following table summarizes the key physical and identifying properties of **1-Phenyl-2-pyrazin-2-ylethanone**.

Property	Value	Source(s)
CAS Number	40061-45-8	[4][5][6]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O	[4]
Molecular Weight	198.23 g/mol	[4]
Melting Point	82-83°C	[4]
Appearance	Likely a white to pale yellow crystalline solid	[7]
Hazard Identification	Irritant	[4]

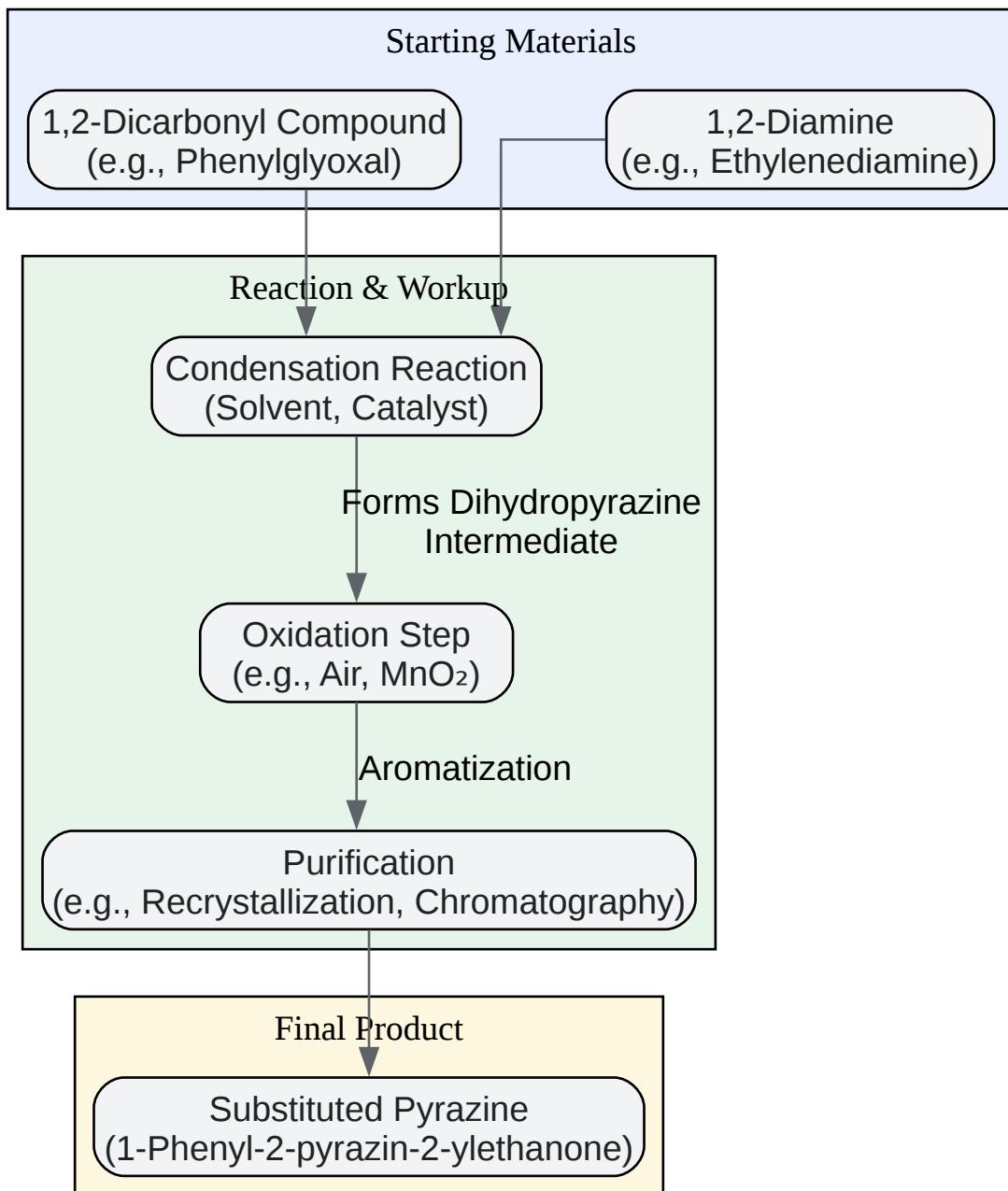
Synthesis and Chemical Reactivity

The synthesis of pyrazine derivatives is a well-established field in organic chemistry.[8][9][10] While specific literature on the direct synthesis of **1-Phenyl-2-pyrazin-2-ylethanone** is not abundant, its structure suggests a logical synthetic pathway rooted in fundamental condensation reactions.

General Synthetic Approach

A plausible and widely used method for constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[9] For **1-Phenyl-2-pyrazin-2-ylethanone**, a logical retrosynthetic analysis points towards the reaction of phenylglyoxal (a 1,2-dicarbonyl compound) with ethylenediamine. This would be followed by a selective oxidation of the resulting dihydropyrazine intermediate.

The diagram below illustrates a generalized workflow for the synthesis of substituted pyrazines, which can be conceptually applied to the target molecule.



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Caption: Generalized workflow for the synthesis of pyrazine derivatives.

Expected Chemical Reactivity

The chemical behavior of **1-Phenyl-2-pyrazin-2-ylethanone** is dictated by its three primary functional components:

- Ketone Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reductions to form the corresponding alcohol, reductive aminations, and the formation of hydrazones, oximes, and other C=N derivatives.[11]
- Pyrazine Ring: As an electron-deficient aromatic system, the pyrazine ring is generally resistant to electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution, particularly if a leaving group is present on the ring. The nitrogen atoms are weakly basic (pK_a of pyrazine is ~ 0.65) and can be protonated or alkylated under acidic conditions.[1]
- Methylene Bridge: The α -protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various classical C-C bond-forming reactions, such as aldol condensations and alkylations.

Spectroscopic and Analytical Characterization

Accurate structural elucidation is non-negotiable in chemical research. A combination of spectroscopic techniques is required to confirm the identity and purity of **1-Phenyl-2-pyrazin-2-ylethanone**.

Step-by-Step Protocol for Spectroscopic Analysis

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of **1-Phenyl-2-pyrazin-2-ylethanone**.

Methodology:

- Sample Preparation:
 - For NMR: Dissolve 5-10 mg of the compound in ~ 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).

- For IR: Prepare a KBr pellet containing ~1% of the compound or analyze as a thin film from a volatile solvent.
- For MS: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

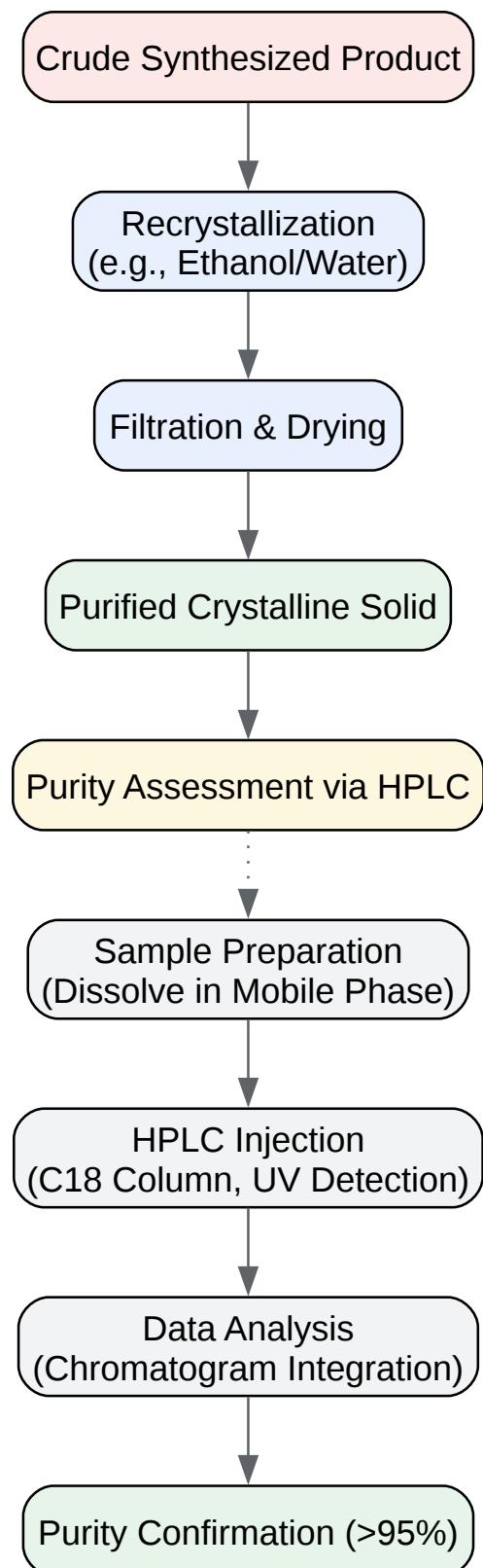
- ^1H NMR Spectroscopy:
 - Acquire a proton NMR spectrum (400 MHz or higher recommended).
 - Expected Signals:
 - Pyrazine Protons: Three distinct signals in the downfield region ($\sim\delta$ 8.5-9.0 ppm), likely showing doublet and triplet splitting patterns.[12]
 - Phenyl Protons: Signals in the aromatic region ($\sim\delta$ 7.2-8.0 ppm), with multiplicity depending on the substitution pattern.
 - Methylene Protons (-CH₂-): A sharp singlet at approximately δ 4.0-4.5 ppm, shifted downfield due to the adjacent carbonyl and pyrazine ring.[12]
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Expected Signals:
 - Carbonyl Carbon (C=O): A signal in the far downfield region, typically $\sim\delta$ 190-200 ppm.
 - Aromatic Carbons: Multiple signals in the range of $\sim\delta$ 120-160 ppm for both the phenyl and pyrazine rings.
 - Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.
- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum from 4000 to 400 cm⁻¹.
 - Expected Key Absorptions:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching of the methylene group.
- $\sim 1680\text{-}1700\text{ cm}^{-1}$: A strong, sharp absorption for the C=O (ketone) stretching.[13]
- $\sim 1580\text{-}1450\text{ cm}^{-1}$: C=C and C=N stretching vibrations from the aromatic and pyrazine rings.[13]

- Mass Spectrometry (MS):
 - Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI or EI).
 - Expected Ions:
 - Molecular Ion (M^+ or $[M+H]^+$): A peak at m/z 198 (for M^+) or 199 (for $[M+H]^+$), corresponding to the molecular weight of the compound.
 - Key Fragments: Expect fragmentation patterns corresponding to the loss of CO, and cleavage at the C-C bond between the carbonyl and methylene groups, yielding fragments like the phenylacylium ion (m/z 105) and the pyrazinylmethyl cation.

Experimental Workflow: Purification and Purity Analysis

Ensuring the purity of a compound is critical for its use in drug development and biological screening. The following workflow outlines a standard procedure for the purification and subsequent purity analysis of **1-Phenyl-2-pyrazin-2-ylethanone**.



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Caption: Workflow for purification and HPLC-based purity analysis.

Protocol for HPLC Purity Analysis

Objective: To determine the purity of the recrystallized **1-Phenyl-2-pyrazin-2-ylethanone**.

Instrumentation & Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- HPLC-grade acetonitrile and water.
- The purified compound.

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a 60:40 (v/v) mixture of acetonitrile and water. Filter and degas the mobile phase before use.
- Standard Preparation: Accurately weigh and dissolve a small amount of the purified compound in the mobile phase to create a stock solution of approximately 1 mg/mL. Prepare a working standard of ~0.1 mg/mL by diluting the stock solution.
- HPLC Conditions:
 - Column: C18 reverse-phase.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm), determined by UV-Vis spectroscopy.
 - Run Time: 10-15 minutes.
- Analysis: Inject the working standard solution into the HPLC system and record the chromatogram.

- Data Interpretation: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for screening purposes.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While detailed toxicological data for **1-Phenyl-2-pyrazin-2-ylethanone** is limited, its classification as an irritant and the properties of its structural analogs provide a basis for safe handling protocols.[4]

- Hazard Summary: Classified as an irritant.[4] May cause skin, eye, and respiratory irritation. [14][15][16] Harmful if swallowed.
- Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong acids.[7][15]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Relevance and Applications in Drug Development

The pyrazine core is a cornerstone in medicinal chemistry, found in drugs for tuberculosis (Pyrazinamide), infections (Sulfametopyrazine), and various experimental therapies.[2][3] The incorporation of a pyrazine moiety can enhance a molecule's metabolic stability, modulate its solubility, and provide key hydrogen bond acceptors for target binding.[1]

1-Phenyl-2-pyrazin-2-ylethanone serves as an excellent starting point for generating libraries of novel compounds. The molecule's distinct reactive sites allow for systematic structural modifications:

- Modification of the Phenyl Ring: Introduction of various substituents on the phenyl ring can modulate lipophilicity and electronic properties, influencing pharmacokinetic profiles and target interactions.
- Derivatization of the Ketone: The ketone can be transformed into a wide range of other functional groups (alcohols, amines, heterocycles), allowing for the exploration of diverse chemical space and interactions with biological targets.[17]
- Substitution on the Pyrazine Ring: While more challenging, functionalization of the pyrazine ring itself can further tune the molecule's properties.

The structural motif of an aromatic ring linked to a heteroaromatic system via a flexible linker is common in kinase inhibitors and other enzyme-targeted drugs. Therefore, derivatives of **1-Phenyl-2-pyrazin-2-ylethanone** could be explored for activities in oncology, inflammation, and infectious diseases.[18][19]

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